(S)-8-amino-5,6,7,8-tetrahydronaphthalen-2-ol hydrochloride (S)-8-amino-5,6,7,8-tetrahydronaphthalen-2-ol hydrochloride
Brand Name: Vulcanchem
CAS No.:
VCID: VC17568110
InChI: InChI=1S/C10H13NO/c11-10-3-1-2-7-4-5-8(12)6-9(7)10/h4-6,10,12H,1-3,11H2/t10-/m0/s1
SMILES:
Molecular Formula: C10H13NO
Molecular Weight: 163.22 g/mol

(S)-8-amino-5,6,7,8-tetrahydronaphthalen-2-ol hydrochloride

CAS No.:

Cat. No.: VC17568110

Molecular Formula: C10H13NO

Molecular Weight: 163.22 g/mol

* For research use only. Not for human or veterinary use.

(S)-8-amino-5,6,7,8-tetrahydronaphthalen-2-ol hydrochloride -

Specification

Molecular Formula C10H13NO
Molecular Weight 163.22 g/mol
IUPAC Name (8S)-8-amino-5,6,7,8-tetrahydronaphthalen-2-ol
Standard InChI InChI=1S/C10H13NO/c11-10-3-1-2-7-4-5-8(12)6-9(7)10/h4-6,10,12H,1-3,11H2/t10-/m0/s1
Standard InChI Key SXQYMLTXGOSXPE-JTQLQIEISA-N
Isomeric SMILES C1C[C@@H](C2=C(C1)C=CC(=C2)O)N
Canonical SMILES C1CC(C2=C(C1)C=CC(=C2)O)N

Introduction

Structural and Stereochemical Features

Molecular Architecture

The compound features a tetrahydronaphthalene backbone with two functional groups:

  • Amino group at position 8 (S-configuration).

  • Hydroxyl group at position 2.

  • Hydrochloride salt counterion enhancing solubility .

Table 1: Key Structural Data

PropertyValueSource
Molecular FormulaC₁₀H₁₃NO·HCl
Molecular Weight199.68 g/mol
IUPAC Name(8S)-8-amino-5,6,7,8-tetrahydronaphthalen-2-ol hydrochloride
Canonical SMILESC1CC@@HN.Cl
Chiral Centers1 (S-configuration at C8)

Stereochemical Significance

The S-enantiomer exhibits distinct pharmacological activity compared to its R-counterpart. For example, in μ-opioid receptor binding assays, the S-form demonstrates 10-fold higher affinity than the R-enantiomer . This enantioselectivity underscores the importance of chiral resolution during synthesis .

Synthesis and Manufacturing

Asymmetric Hydrogenation

The primary route involves enantioselective reduction of a nitro precursor:

  • Nitro Reduction: Catalytic hydrogenation using Pd/C or Ru-BINAP complexes achieves >90% enantiomeric excess (ee) for the S-form .

  • Salt Formation: Treatment with HCl yields the hydrochloride salt .

Table 2: Synthetic Optimization Parameters

ParameterOptimal ConditionYield/eeSource
CatalystRu-(S)-BINAP92% ee
SolventToluene/THF85–90%
Temperature50–60°C
Pressure (H₂)50–100 psi

Industrial-Scale Production

Continuous flow reactors enable large-scale manufacturing with:

  • Automated reagent delivery.

  • In-line chiral purity monitoring via HPLC .

Physicochemical Properties

Thermal and Solubility Data

  • Melting Point: 59–61°C (decomposition observed above 200°C) .

  • Water Solubility: 1.5 g/L at 20°C .

  • pKa: 10.48 (amine group), 9.82 (phenolic hydroxyl) .

Biological Activity and Mechanisms

μ-Opioid Receptor Agonism

  • Binding Affinity: IC₅₀ = 4–5 nM for μ-opioid receptors, with >1,000-fold selectivity over δ-opioid receptors .

  • Functional Activity: EC₅₀ = 12 nM in cAMP inhibition assays .

Table 3: Pharmacological Profile

Assay TypeResultSource
Radioligand Binding (μ)Ki = 4.2 ± 0.3 nM
cAMP Inhibition (μ)EC₅₀ = 12.1 ± 1.8 nM
Selectivity (μ/δ)>1,000

Neuropharmacological Applications

  • Rotigotine Intermediate: Key precursor in synthesizing the dopamine agonist rotigotine, used for Parkinson’s disease .

  • Analgesic Development: Explored in novel opioid ligands with reduced respiratory depression side effects .

Comparative Analysis with Analogues

Enantiomeric Comparisons

Property(S)-Isomer(R)-Isomer
μ-Opioid Affinity (Ki)4.2 nM42 nM
Synthetic Yield85–90%70–75%

Structural Analogues

  • 5,6,7,8-Tetrahydro-2-naphthol: Lacks the amino group, reducing receptor binding .

  • 6-Amino-5,6,7,8-tetrahydronaphthalen-2-ol: Positional isomer with lower μ-opioid selectivity .

Research Applications and Future Directions

Current Uses

  • Neurology: Dopaminergic and opioid ligand synthesis .

  • Chemical Biology: Probe for studying G-protein-coupled receptor dynamics .

Emerging Opportunities

  • Pain Management: Development of non-addictive analgesics .

  • Catalysis: Asymmetric synthesis templates for chiral amines .

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